tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate

Catalog No.
S1532933
CAS No.
128883-86-3
M.F
C9H15N3O2
M. Wt
197.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate

CAS Number

128883-86-3

Product Name

tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate

IUPAC Name

tert-butyl N-(1-methylpyrazol-3-yl)carbamate

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13)

InChI Key

XFHBBFQQGDHUHB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1)C

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1)C

Synthesis:

Tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate, also known as 1-(tert-butoxycarbonyl)-3-methyl-1H-pyrazole, can be synthesized through various methods, including:

  • Reaction of 3-methyl-1H-pyrazole with di-tert-butyl dicarbonate: This is a common method for introducing a tert-butyl (Boc) protecting group to the N3 position of the pyrazole ring. [Source: BLD Pharm, Tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate, ]

Applications:

Tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules. Here are some specific examples:

  • Synthesis of substituted pyrazoles: The Boc group can be selectively removed under mild acidic conditions, allowing for further functionalization of the pyrazole ring. This intermediate can be used to access various substituted pyrazoles with potential applications in medicinal chemistry and material science. [Source: Ambeed, tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate, ]
  • Building block for heterocycles: The pyrazole core present in tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate can be used as a building block for the synthesis of more complex heterocycles, such as fused heterocycles and macrocycles. These heterocycles can exhibit diverse biological activities and find applications in drug discovery. [Source: Sigma-Aldrich, Tert-butyl-amino-1h-pyrazole-1-yl-methylene carbamate, ]

XLogP3

1.1

Dates

Modify: 2023-08-15

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